![molecular formula C17H19N3OS2 B7356311 2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one, also known as BMS-806, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2009 and has since been the subject of numerous scientific studies.
Mechanism of Action
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which plays a key role in the growth and spread of cancer cells. By inhibiting FAK activity, this compound can prevent the growth and spread of cancer cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one is its specificity for FAK, which makes it a useful tool for studying the role of FAK in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several potential future directions for research on 2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one. One area of interest is the development of more potent FAK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one involves several steps, starting with the reaction of 2-chloro-4-methylthieno[3,2-d]pyrimidine with sodium hydride to form a sodium salt intermediate. This intermediate is then reacted with 2-(methylthio)ethylamine and benzyl bromide to form the final product, this compound.
Scientific Research Applications
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments.
properties
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-20(11-13-5-3-2-4-6-13)8-10-22-12-15-18-14-7-9-23-16(14)17(21)19-15/h2-7,9H,8,10-12H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGGZHCAVFLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSCC1=NC2=C(C(=O)N1)SC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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